

Technical Guide: Physicochemical Characteristics of Sulfadimethoxine-d6

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Compound of Interest

Compound Name: Sulfadimethoxine-d6

Cat. No.: B602557

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical characteristics of **Sulfadimethoxine-d6**. The information is tailored for researchers, scientists, and professionals involved in drug development and analytical studies.

Introduction

Sulfadimethoxine-d6 is the deuterium-labeled version of Sulfadimethoxine, a sulfonamide antibiotic.[1] Deuterated compounds like **Sulfadimethoxine-d6** are commonly utilized as internal standards in analytical and pharmacokinetic research. The inclusion of stable isotopes enhances the accuracy of mass spectrometry and liquid chromatography, enabling precise quantification of Sulfadimethoxine in biological samples.[2] This makes it an invaluable tool in therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.

Quantitative Physicochemical Data

The following tables summarize the key physical and chemical properties of **Sulfadimethoxine-d6** and its parent compound, Sulfadimethoxine.

Table 1: General and Physical Properties of **Sulfadimethoxine-d6**

Property	Value	Source
Molecular Formula	C ₁₂ D ₆ H ₈ N ₄ O ₄ S	[3][4][5]
Molecular Weight	316.37 g/mol	[1][3][4][5][6]
CAS Number	73068-02-7	[2][3][4]
Appearance	Solid (inferred from parent compound)	[7]
Solubility	≥ 100 mg/mL in DMSO	[1]
Purity	99 atom % D, min 98% Chemical Purity	[4]

Table 2: Computed Properties of **Sulfadimethoxine-d6**

Property	Value	Source
XLogP3	1.6	[6]
Hydrogen Bond Donor Count	2	[6]
Hydrogen Bond Acceptor Count	6	[6]
Rotatable Bond Count	3	[6]
Exact Mass	316.11123659 Da	[6]
Monoisotopic Mass	316.11123659 Da	[6]
Topological Polar Surface Area	118 Å ²	[6]
Heavy Atom Count	21	[6]

Table 3: Properties of Non-Deuterated Sulfadimethoxine for Reference

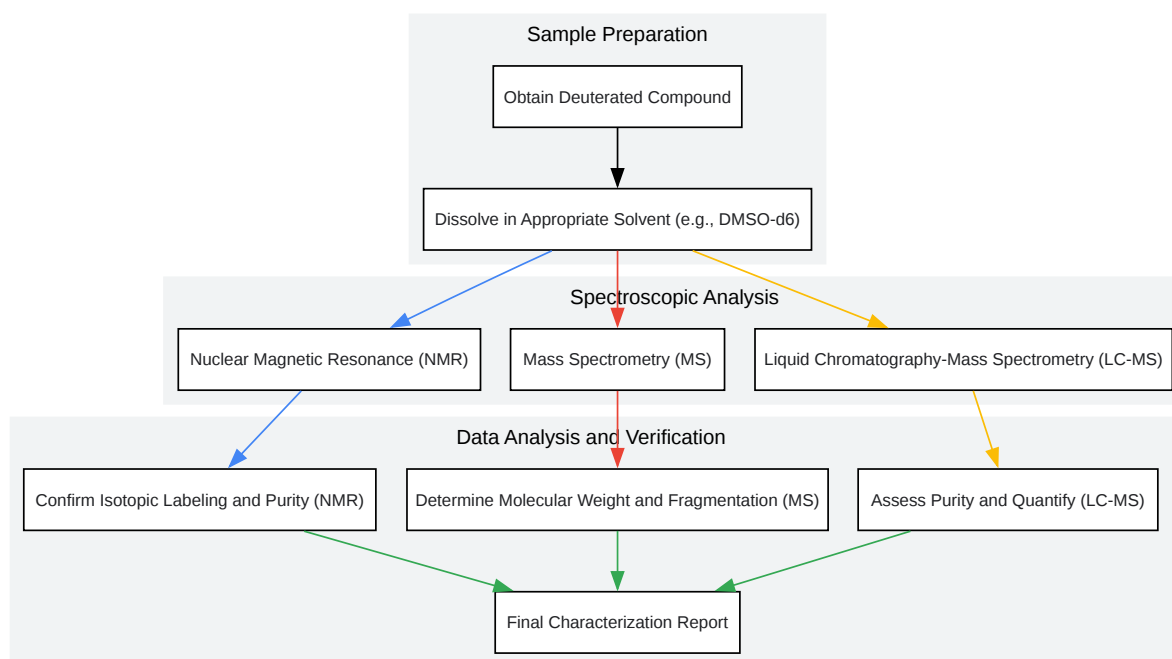
Property	Value	Source
Molecular Formula	C ₁₂ H ₁₄ N ₄ O ₄ S	[7]
Molecular Weight	310.33 g/mol	[7]
Melting Point	203.5 °C	[7]
Aqueous Solubility	343 mg/L	[7]
LogP	1.63	[7]

Experimental Protocols

The precise characterization of deuterated compounds is crucial for their application in research. A combination of analytical techniques is typically employed to confirm isotopic substitution, molecular structure, and purity.

General Workflow for Characterization

The following diagram illustrates a typical workflow for the analytical characterization of a deuterated compound like **Sulfadimethoxine-d6**.



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Caption: General workflow for the characterization of deuterated compounds.

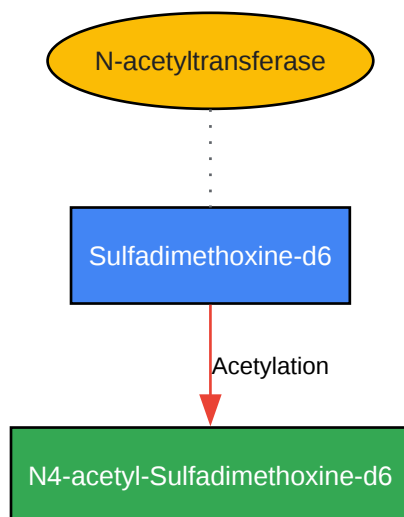
Methodologies

- Nuclear Magnetic Resonance (NMR) Spectroscopy:** NMR is a primary technique for confirming the successful incorporation of deuterium atoms.[8] By comparing the ^1H NMR spectrum of **Sulfadimethoxine-d6** with that of its non-deuterated analog, the absence of signals at specific positions confirms deuteration. ^2H NMR can also be used to directly observe the deuterium signals. Key parameters analyzed include chemical shifts, integral ratios to determine labeling efficiency, and relaxation times.[8]

- **Mass Spectrometry (MS):** High-resolution mass spectrometry is used to confirm the molecular weight of **Sulfadimethoxine-d6**, which should be higher than the parent compound due to the presence of deuterium atoms.[9] Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns, which can provide further structural confirmation.
- **Liquid Chromatography-Mass Spectrometry (LC-MS/MS):** This technique is essential for assessing the purity of the compound and is the primary application of **Sulfadimethoxine-d6** as an internal standard.[2][10] A validated LC-MS/MS method allows for the sensitive and specific quantification of Sulfadimethoxine in various biological matrices.[10]

Biological Context: Metabolic Pathway

Sulfadimethoxine, like other sulfonamides, acts as a competitive inhibitor of dihydropteroate synthase in bacteria, thereby inhibiting the synthesis of folic acid, which is essential for bacterial growth.[11] The primary metabolic pathway for Sulfadimethoxine in many species is N-acetylation. The diagram below illustrates this key metabolic transformation.



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Caption: Metabolic pathway of **Sulfadimethoxine-d6** via N-acetylation.

Safety and Handling

Sulfadimethoxine-d6 is classified with the following hazard statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6][12] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[12]

Conclusion

Sulfadimethoxine-d6 is a critical analytical tool for researchers in drug development and related fields. Its well-defined physical and chemical properties, when characterized by robust analytical methods, ensure its reliability as an internal standard for the accurate quantification of Sulfadimethoxine. A thorough understanding of its characteristics, as outlined in this guide, is essential for its proper application in scientific research.

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